molecular formula C15H20N6O3S B2780191 [1,2,4]triazolo[1,5-a]pyrimidin-2-yl(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone CAS No. 1903637-36-4

[1,2,4]triazolo[1,5-a]pyrimidin-2-yl(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone

Cat. No.: B2780191
CAS No.: 1903637-36-4
M. Wt: 364.42
InChI Key: YPYBRPJCYSMLMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,2,4]triazolo[1,5-a]pyrimidin-2-yl(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C15H20N6O3S and its molecular weight is 364.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of this compound, also known as 4-(4-{[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl}piperazin-1-yl)-1lambda6-thiane-1,1-dione, are enzymes involved in various biochemical pathways . These enzymes play crucial roles in the metabolism of cells and are sensitive to inhibition by this compound .

Mode of Action

The compound interacts with its targets by binding to them, resulting in inhibition of their activity . This interaction is slow and tight-binding, and it can be readily dissociated by gel filtration . The compound’s inhibitory activity shows little variation across different plant sources, suggesting that its mode of action is consistent .

Biochemical Pathways

The compound affects the biochemical pathways involving the enzymes it targets . The inhibition of these enzymes disrupts the normal functioning of these pathways, leading to changes in the metabolism of cells . The compound’s action on these pathways is modulated by uptake, translocation, and metabolism .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are key to its bioavailability . The compound’s inhibitory activity shows little variation across different plant sources, suggesting that uptake, translocation, and metabolism play key roles in modulating its herbicidal activity .

Result of Action

The result of the compound’s action is the disruption of normal cellular metabolism . This disruption leads to changes in the growth and development of cells, which can have various effects depending on the specific cells and organisms involved .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability . Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s ability to bind to its targets and inhibit their activity . These factors can also affect the compound’s ADME properties, thereby influencing its bioavailability .

Properties

IUPAC Name

[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O3S/c22-14(13-17-15-16-4-1-5-21(15)18-13)20-8-6-19(7-9-20)12-2-10-25(23,24)11-3-12/h1,4-5,12H,2-3,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYBRPJCYSMLMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)C3=NN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.